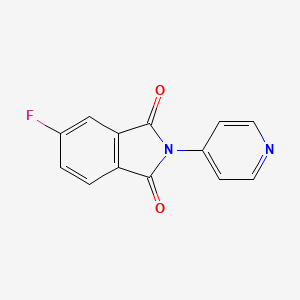

5-fluoro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including the use of organoboron complexes and unsymmetrical organoboron complexes containing pyridinylmethylene imidazolidine-2,4-dione moieties. These methods show strong absorptions covering a wide range of the UV-Vis spectrum and strong emissive properties, highlighting their potential in creating highly fluorescent families of compounds (Garre et al., 2019).

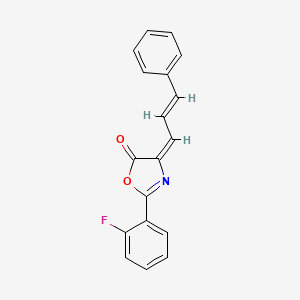

Molecular Structure Analysis

The molecular structure of compounds similar to 5-fluoro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been detailed through crystallography, revealing distinct conformations and intermolecular interactions such as hydrogen bonds and weak pi-pi interactions. These studies provide insights into the compound's structural characteristics and the influence of substituents on its overall geometry (Li et al., 2005).

Chemical Reactions and Properties

The reactivity of similar compounds includes interactions with proteins and potential applications in bioorthogonal chemistry. Studies have shown that these compounds can bind to model proteins like bovine serum albumin, indicating their potential utility in pharmacokinetics and pharmacodynamics research (Alanazi et al., 2018).

Physical Properties Analysis

The physical properties, including solubility and fluorescence, of related compounds have been explored. Some compounds demonstrate enhanced water solubility without compromising fluorescence, making them particularly relevant for biological applications (Garre et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, have been studied through various spectroscopic and molecular docking approaches. These analyses provide valuable information on how these compounds interact with biological targets and their potential mechanisms of action (Alanazi et al., 2018).

properties

IUPAC Name |

5-fluoro-2-pyridin-4-ylisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUWWRUEAKGPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5678562.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5678567.png)

![N-(4-fluoro-2-methylphenyl)-3-{1-[N-methyl-N-(4-pyridinylmethyl)glycyl]-3-piperidinyl}propanamide](/img/structure/B5678586.png)

![3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5678597.png)

![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)

![1-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,4-diazepan-5-one](/img/structure/B5678614.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5678618.png)

![{6-hydroxy-4-[2-(methylamino)isonicotinoyl]-1,4-diazepan-1-yl}acetic acid](/img/structure/B5678634.png)

![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)

![2-[4-(dimethylamino)benzylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5678666.png)